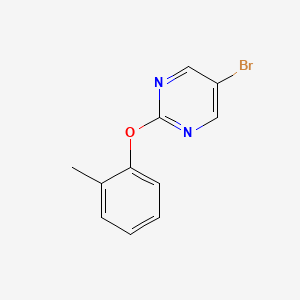
3-Trifluoromethyl-4-bromoanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related trifluoromethylated compounds is described in several papers. For instance, the indium-mediated allylation of glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene leads to the synthesis of trifluoroisoleucines and trifluorovaline, demonstrating the utility of bromo and trifluoromethyl groups in stereoselective synthesis . Another paper discusses the synthesis of trifluoromethylated piperazin-2-ones from trifluoromethyl 2-bromo enones, indicating that bromo and trifluoromethyl substituents can participate in cascade reactions . These studies suggest that 3-Trifluoromethyl-4-bromoanisole could potentially be used as a building block in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure and conformation of trifluoromethylated compounds have been investigated, highlighting the influence of the trifluoromethyl group on molecular conformation and crystal packing . The presence of this group can lead to various intermolecular interactions, such as hydrogen bonding and the "fluorous effect," which could be relevant to the structure of 3-Trifluoromethyl-4-bromoanisole.
Chemical Reactions Analysis
The reactivity of bromo and trifluoromethyl substituents is explored in several papers. For example, the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene leads to the formation of difluoromethylidene-tetrahydroquinolines . This indicates that the bromo and trifluoromethyl groups can participate in radical cyclization reactions, which could be applicable to 3-Trifluoromethyl-4-bromoanisole.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic methods and theoretical calculations. For instance, the vibrational analysis of 3-bromoanisole provides insights into the effects of bromo substitution on the vibrational spectra . Additionally, the study of α,α,α-trifluoroanisol's geometric structure reveals the impact of fluorination on the conformation of the methoxy group . These findings could be extrapolated to predict the properties of 3-Trifluoromethyl-4-bromoanisole.
Direcciones Futuras
The trifluoromethyl group is a useful structural motif in many biologically active molecules, and the development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active research topic . Therefore, compounds like 3-Trifluoromethyl-4-bromoanisole may have potential applications in the development of new pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
1-bromo-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGOSHNRGWKCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560873 |
Source


|
| Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trifluoromethyl-4-bromoanisole | |
CAS RN |
400-72-6 |
Source


|
| Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 400-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














